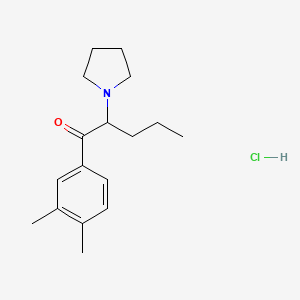
1-(3,4-Dimethylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one,monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,4-Dimethylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one, monohydrochloride is a synthetic compound that belongs to the class of substituted cathinones
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dimethylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one typically involves the following steps:
Formation of the Ketone Intermediate: The starting material, 3,4-dimethylbenzaldehyde, undergoes a condensation reaction with a suitable ketone precursor.
Addition of Pyrrolidine: The intermediate product is then reacted with pyrrolidine under controlled conditions to form the final compound.
Purification: The product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction steps but optimized for efficiency and yield. This may include the use of automated reactors and continuous flow systems.
化学反应分析
Types of Reactions
1-(3,4-Dimethylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学研究应用
1-(3,4-Dimethylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry.
Biology: Studied for its effects on neurotransmitter systems.
Medicine: Investigated for potential therapeutic uses, including as a stimulant or appetite suppressant.
Industry: Used in the synthesis of other chemical compounds.
作用机制
The mechanism of action of 1-(3,4-Dimethylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one involves its interaction with neurotransmitter systems in the brain. It is believed to increase the release of dopamine and norepinephrine, leading to stimulant effects. The compound may also interact with other molecular targets and pathways, but further research is needed to fully understand its mechanism.
相似化合物的比较
Similar Compounds
- 1-(3,4-Methylenedioxyphenyl)-2-(pyrrolidin-1-yl)pentan-1-one
- 1-(3,4-Dimethylphenyl)-2-(methylamino)pentan-1-one
Comparison
1-(3,4-Dimethylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one is unique due to its specific substitution pattern on the aromatic ring and the presence of the pyrrolidine group. This structural uniqueness may result in different pharmacological properties compared to similar compounds.
生物活性
1-(3,4-Dimethylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one monohydrochloride, commonly referred to as a synthetic cathinone, is a compound structurally related to the naturally occurring stimulant khat. This article explores its biological activity, including pharmacological effects, mechanisms of action, and potential therapeutic uses.
Chemical Structure and Properties
The compound has the chemical formula C14H21N⋅HCl and features a pentanone backbone with a pyrrolidine ring and a dimethyl-substituted phenyl group. The presence of the hydrochloride salt form enhances its solubility and stability, which is crucial for its biological activity.
Synthetic cathinones like 1-(3,4-Dimethylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one monohydrochloride primarily exert their effects by interacting with neurotransmitter systems in the brain. Key interactions include:
- Dopamine Reuptake Inhibition : The compound inhibits the reuptake of dopamine, leading to increased levels of this neurotransmitter in the synaptic cleft. This mechanism is similar to that of other stimulants such as cocaine and amphetamines.
- Serotonin and Norepinephrine Modulation : There is evidence suggesting that this compound may also affect serotonin and norepinephrine levels, contributing to its psychoactive effects .
Pharmacological Profile
Research indicates that compounds in this class exhibit various pharmacological activities:
- Stimulant Effects : Users report increased energy, euphoria, and enhanced sociability.
- Potential for Abuse : Due to its stimulant properties, there is a significant risk for abuse and dependence. Reports from users often include adverse effects such as anxiety, paranoia, and cardiovascular issues .
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds reveals significant differences in biological activity:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 1-(4-Methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one | Methyl group at para position | Known as pyrovalerone; potent stimulant |
| N-Ethyl-2-amino-1-phenylheptan-1-one | Longer carbon chain with ethyl substitution | Exhibits different stimulant properties |
| 4-Methylmethcathinone | Methyl group on methcathinone structure | Higher affinity for serotonin transporter |
| α-Pyrrolidinopentiophenone | Similar backbone but different phenyl substitution | Notable for its psychoactive effects |
This table illustrates how slight modifications in structure can lead to significant differences in biological activity and potential applications.
Case Studies
Several case studies have documented the effects of synthetic cathinones on users:
- Case Study on Cardiovascular Effects : A study involving patients who ingested synthetic cathinones reported elevated heart rates and hypertension, highlighting the cardiovascular risks associated with these substances.
- Psychiatric Impacts : Another case study noted increased incidents of psychosis among users of synthetic cathinones, suggesting a need for further investigation into their long-term psychological effects .
属性
CAS 编号 |
2748485-15-4 |
|---|---|
分子式 |
C17H26ClNO |
分子量 |
295.8 g/mol |
IUPAC 名称 |
1-(3,4-dimethylphenyl)-2-pyrrolidin-1-ylpentan-1-one;hydrochloride |
InChI |
InChI=1S/C17H25NO.ClH/c1-4-7-16(18-10-5-6-11-18)17(19)15-9-8-13(2)14(3)12-15;/h8-9,12,16H,4-7,10-11H2,1-3H3;1H |
InChI 键 |
XJYMZBBUHCGQGL-UHFFFAOYSA-N |
规范 SMILES |
CCCC(C(=O)C1=CC(=C(C=C1)C)C)N2CCCC2.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















